Alfuzosin
Descripción general
Descripción
Alfuzosina es un medicamento que pertenece a la clase de los antagonistas de los receptores alfa-1 adrenérgicos. Se usa principalmente para tratar la hiperplasia benigna de próstata, una condición caracterizada por una glándula prostática agrandada que puede causar dificultades urinarias. Al relajar los músculos en la próstata y el cuello de la vejiga, la alfuzosina ayuda a mejorar el flujo de orina y reducir los síntomas asociados con la hiperplasia benigna de próstata .
Mecanismo De Acción
La alfuzosina funciona inhibiendo selectivamente los receptores alfa-1 adrenérgicos en el tracto urinario inferior. Estos receptores son abundantes en la próstata, la cápsula prostática, la uretra prostática y el cuello de la vejiga. Al bloquear estos receptores, la alfuzosina hace que los músculos lisos en estas áreas se relajen, lo que da como resultado un mejor flujo de orina y una reducción de los síntomas de la hiperplasia benigna de próstata. Además, la alfuzosina reduce el efecto vasoconstrictor de las catecolaminas, lo que lleva a la vasodilatación periférica .
Aplicaciones Científicas De Investigación
La alfuzosina tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se utiliza ampliamente en el tratamiento de la hiperplasia benigna de próstata y los síntomas del tracto urinario inferior. Las investigaciones han demostrado que la alfuzosina es eficaz para mejorar el flujo de orina y reducir los síntomas asociados con la hiperplasia benigna de próstata. Además, se ha estudiado su posible uso en la terapia expulsiva de los cálculos ureterales, donde ha mostrado resultados prometedores en el aumento de las tasas de eliminación de cálculos y la reducción del tiempo de expulsión de cálculos .
Análisis Bioquímico
Biochemical Properties
Alfuzosin plays a significant role in biochemical reactions by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition leads to the relaxation of smooth muscles in the bladder neck and prostate. This compound interacts with various biomolecules, including alpha-1 adrenergic receptors, which are G protein-coupled receptors. The binding of this compound to these receptors inhibits the action of catecholamines like epinephrine and norepinephrine, leading to muscle relaxation and improved urine flow .
Cellular Effects
This compound affects various types of cells, particularly smooth muscle cells in the prostate and bladder neck. By relaxing these muscles, this compound improves urinary flow and reduces symptoms of BPH. It influences cell signaling pathways by blocking alpha-1 adrenergic receptors, which are involved in the contraction of smooth muscles. This blockade results in decreased intracellular calcium levels, leading to muscle relaxation. This compound also affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction .
Molecular Mechanism
The mechanism of action of this compound involves its binding to alpha-1 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound inhibits the action of catecholamines, leading to the relaxation of smooth muscles in the prostate and bladder neck. This inhibition reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation and improved urine flow. This compound also affects enzyme activity by inhibiting the action of enzymes involved in smooth muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under normal laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its efficacy in improving urinary flow and reducing symptoms of BPH over extended periods. Prolonged use of this compound may lead to adaptive changes in cellular function, such as receptor desensitization, which could reduce its effectiveness over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively relaxes smooth muscles and improves urinary flow without causing significant adverse effects. At higher doses, this compound may cause toxic effects, such as hypotension and dizziness, due to its vasodilatory action. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is metabolized primarily in the liver through three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The main hepatic cytochrome enzyme responsible for its metabolism is CYP3A4. Metabolites of this compound are not pharmacologically active, and the drug is excreted mainly through the urine. This compound’s metabolism does not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion. It exhibits a selective concentration in the prostate compared to plasma, which enhances its therapeutic effects in treating BPH. This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues. Its localization in the prostate and bladder neck is crucial for its efficacy in improving urinary flow .
Subcellular Localization
This compound is primarily localized in the smooth muscle cells of the prostate and bladder neck. It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles. The subcellular localization of this compound is essential for its activity in relaxing smooth muscles and improving urinary flow. Its presence in the target tissues ensures its effectiveness in treating BPH .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de la alfuzosina implica varios pasos. Un método común comienza con la nitración del veratraldehído para producir 6-nitroveratraldehído. Este compuesto se oxida entonces para formar el ácido correspondiente, que se halogeniza posteriormente utilizando cloruro de tionilo. El producto resultante sufre formación de amida con amoníaco para producir 4,5-dimetoxi-2-nitrobenzamida. El grupo nitro se reduce entonces para formar 2-amino-4,5-dimetoxi-benzamida, que reacciona con urea para producir 6,7-dimetoxiquinazolina-2,4-diona. Finalmente, este compuesto se convierte en alfuzosina a través de una serie de reacciones que involucran N-metilpropano-1,3-diamina y ácido tetrahidro-2-furoico .
Métodos de producción industrial
En entornos industriales, el clorhidrato de alfuzosina se prepara a menudo haciendo reaccionar N-metil-N'-tetrahidrofuranil propilendiamina con trimetil ciano silano en presencia de un oxidante para obtener un intermedio. Este intermedio se procesa entonces para producir clorhidrato de alfuzosina .
Análisis De Reacciones Químicas
Tipos de reacciones
La alfuzosina sufre varias reacciones químicas, incluyendo:
Oxidación: Los pasos iniciales en su síntesis involucran la oxidación del veratraldehído al ácido correspondiente.
Reducción: El grupo nitro en 4,5-dimetoxi-2-nitrobenzamida se reduce para formar 2-amino-4,5-dimetoxi-benzamida.
Sustitución: La halogenación del ácido con cloruro de tionilo y la posterior formación de amida con amoníaco son reacciones de sustitución clave en su síntesis.
Reactivos y condiciones comunes
Agentes oxidantes: Utilizados en la oxidación del veratraldehído.
Agentes reductores: Empleados en la reducción del grupo nitro.
Cloruro de tionilo: Utilizado para la halogenación.
Amoníaco: Utilizado en la formación de amidas.
Principales productos formados
Los principales productos formados durante la síntesis de alfuzosina incluyen 6-nitroveratraldehído, 4,5-dimetoxi-2-nitrobenzamida, 2-amino-4,5-dimetoxi-benzamida y 6,7-dimetoxiquinazolina-2,4-diona .
Comparación Con Compuestos Similares
La alfuzosina se compara a menudo con otros antagonistas de los receptores alfa-1 adrenérgicos utilizados en el tratamiento de la hiperplasia benigna de próstata, como la tamsulosina, la doxazosina y la terazosina. Aunque todos estos compuestos funcionan relajando los músculos lisos de la próstata y el cuello de la vejiga, la alfuzosina es única en su alta uroselectividad y menor incidencia de efectos secundarios sexuales en comparación con los compuestos alfa-bloqueantes más antiguos. Otros compuestos similares incluyen finasterida y dutasterida, que son inhibidores de la 5-alfa reductasa utilizados para tratar la hiperplasia benigna de próstata al reducir el tamaño de la glándula prostática .
Actividad Biológica
Alfuzosin is a selective antagonist of the alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH). This compound has garnered attention due to its efficacy in alleviating lower urinary tract symptoms (LUTS) associated with BPH, alongside its relatively favorable side effect profile compared to other alpha-blockers. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
This compound selectively inhibits alpha-1 adrenergic receptors (α1-ARs), which are predominantly found in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, this compound causes relaxation of the smooth muscle, thereby improving urine flow and reducing urinary symptoms associated with BPH. The receptor selectivity of this compound is crucial as it minimizes systemic effects that are common with non-selective alpha-blockers.
Receptor Selectivity
The selectivity of this compound for different α1-AR subtypes is critical for its therapeutic effects:
Receptor Subtype | Location | Role |
---|---|---|
α1-A | Prostate tissue | Predominantly mediates contraction |
α1-B | Vascular smooth muscle | Involved in vasoconstriction |
α1-D | Bladder | Plays a role in bladder function |
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by good absorption and metabolism:
- Absorption : this compound is well absorbed from the gastrointestinal tract with an absolute bioavailability ranging from 49% to 64% when taken with food. Peak plasma concentrations (Cmax) are typically reached within 8 hours after administration.
- Distribution : The volume of distribution is approximately 3.2 L/kg, indicating significant tissue uptake, particularly in the prostate. It is moderately bound to plasma proteins (82% to 90%).
- Metabolism : The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4). Only about 11% of the administered dose is excreted unchanged in urine.
- Elimination : this compound is primarily eliminated through feces (69%) and urine (24%), with a half-life ranging from 5 to 8 hours depending on individual metabolic rates.
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating BPH-related symptoms. A notable randomized controlled trial involving 390 men demonstrated significant improvements in urinary symptoms as measured by the International Prostate Symptom Score (IPSS):
Treatment Group | Change in IPSS (%) | Maximum Flow Rate Change (ml/s) |
---|---|---|
This compound | -31 | +2.4 |
Placebo | -18 | +1.1 |
In this study, this compound was associated with a significant increase in maximum flow rate and a reduction in residual urine volume compared to placebo. The results indicated that this compound effectively alleviates LUTS while maintaining a good safety profile.
Safety Profile
The safety profile of this compound is generally favorable. Common side effects include dizziness and headache; however, these occur at rates similar to placebo. Importantly, this compound does not exhibit a first-dose phenomenon, which is often seen with other alpha-blockers. The incidence of vasodilatory events was low, indicating minimal cardiovascular impact:
Adverse Event | This compound (%) | Placebo (%) |
---|---|---|
Dizziness | 3.1 | 3.6 |
Headache | Similar rates | Similar rates |
Case Studies
Several case studies have further illustrated the effectiveness and safety of this compound:
- Elderly Patients with BPH : A study focusing on elderly patients showed that this compound significantly improved urinary symptoms without notable adverse cardiovascular effects.
- Patients with Comorbidities : In patients with concomitant cardiovascular diseases, this compound demonstrated efficacy comparable to placebo while maintaining safety.
Propiedades
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-68-1 (hydrochloride) | |
Record name | Alfuzosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048549 | |
Record name | Alfuzosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.56X10-13 mm Hg at 25 °C /Estimated/ | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH). | |
Record name | Alfuzosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
81403-80-7 | |
Record name | Alfuzosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfuzosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfuzosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00346 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 81403-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alfuzosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFUZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ALFUZOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Alfuzosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.